1-(3-bromophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
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Description
1-(3-bromophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C18H17BrN2O4S and its molecular weight is 437.31. The purity is usually 95%.
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Scientific Research Applications
Multifunctional Materials
Compounds with related structural motifs have been investigated for their multifunctional properties, particularly in materials science. For instance, bisthienylethene derivatives containing N,O-donor binding sites have been synthesized and characterized for their unique photochromic behavior and magnetic properties. These compounds exhibit slow magnetic relaxation and a distinct color change upon irradiation with specific wavelengths of light, suggesting potential applications in information storage, sensors, and switches (Cao et al., 2015).
Synthetic Chemistry
In the realm of synthetic organic chemistry, derivatives structurally related to the query compound have been synthesized to explore new chemical transformations and produce heterocyclic compounds. For example, the reaction of o-bromophenyl isocyanide with primary amines under CuI catalysis has been employed to afford 1-substituted benzimidazoles, showcasing a method to generate valuable heterocyclic motifs with potential applications in drug development and material science (Lygin & Meijere, 2009).
Corrosion Inhibition
Research on imidazole derivatives with methoxyphenyl groups has demonstrated their effectiveness as corrosion inhibitors for metals in acidic solutions. These studies underline the role of functional groups (e.g., OH, NH2, OCH3) in enhancing the corrosion inhibition efficiency, presenting an avenue for the development of new materials for protecting industrial infrastructure (Prashanth et al., 2021).
Antioxidant Activity
Bromophenol derivatives from marine algae have been studied for their antioxidant activity, highlighting the potential of natural products in contributing to food preservation and health applications. These compounds exhibit potent free radical scavenging activities, which are crucial for developing new antioxidants (Li et al., 2011).
Central Nervous System Research
Highly potent serotonin-3 receptor antagonists, sharing structural similarities with the query compound, have been synthesized and evaluated for their CNS penetrability and receptor affinity. Such research underscores the importance of structural design in developing therapeutic agents for neurological conditions (Rosen et al., 1990).
Properties
IUPAC Name |
1-(3-bromophenyl)-3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O4S/c1-25-17-8-3-2-7-14(17)21-16-11-26(23,24)10-15(16)20(18(21)22)13-6-4-5-12(19)9-13/h2-9,15-16H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXUXTUPUCTCND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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